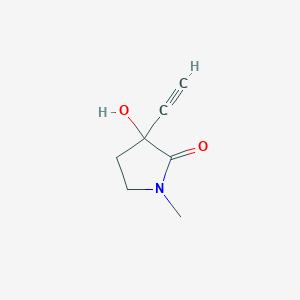

3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

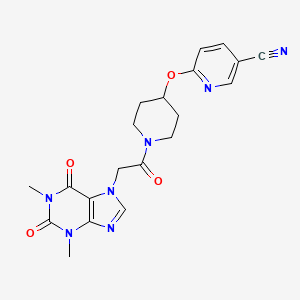

3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C7H9NO2 . It has a molecular weight of 139.15 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The IUPAC name for this compound is ®-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one . The InChI code for the compound is 1S/C7H9NO2/c1-3-7(10)4-5-8(2)6(7)9/h1,10H,4-5H2,2H3/t7-/m0/s1 .Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . The storage temperature for the compound is 2-8°C .Applications De Recherche Scientifique

Antibacterial Applications

Research has explored derivatives of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one for their antibacterial properties. For example, Egawa et al. (1984) synthesized compounds with amino- and/or hydroxy-substituted cyclic amino groups, including 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one derivatives, and found them to have notable antibacterial activity, surpassing that of enoxacin in some cases (Egawa et al., 1984).

Synthesis of Novel Compounds

Mattern (1996) discussed the use of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one in the synthesis of N-substituted pyrrolin-2-ones. This synthesis contributed to studies towards microcolin analogues, highlighting the compound's utility in creating novel chemical structures (Mattern, 1996).

Antitumor and Antimicrobial Synthesis

Azmy et al. (2018) utilized a microwave-assisted synthesis involving 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one to create novel antitumor and antimicrobial hydroxypyrrolidin2-ones. This method emphasized the compound's role in developing drugs with potential clinical applications (Azmy et al., 2018).

Novel Synthesis of α-Alkylidene-γ-lactones and Lactams

Janecki et al. (2005) reported the synthesis of 3-methylenepyrrolidin-2-ones using 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one as an intermediate. This synthesis was part of a study exploring the cytotoxic activity of the resulting compounds against leukemia cells, demonstrating the compound's potential in medicinal chemistry (Janecki et al., 2005).

Photocleavage and DNA Binding

Uslan and Sesalan (2013) investigated silicon phthalocyanines derived from 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one, focusing on their binding with calf thymus DNA and photocleavage capabilities. This research adds to the understanding of the compound's role in photochemical applications and its interaction with biological molecules (Uslan & Sesalan, 2013).

Catalytic Intramolecular Conversion

Skvortsov and Mikhailov (1967) studied the catalytic intramolecular conversion of heterocycles involving 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one. This study contributes to a broader understanding of the compound's behavior in catalytic processes, which is essential for chemical synthesis (Skvortsov & Mikhailov, 1967).

Safety and Hazards

Propriétés

IUPAC Name |

3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-7(10)4-5-8(2)6(7)9/h1,10H,4-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJOSOCBDGSTIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)(C#C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2380380.png)

![N-{2-[(4-methoxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2380382.png)

![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2380383.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2380384.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380387.png)

![3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2380390.png)

![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)

![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)

![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)